Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911068
InChI: InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H
SMILES:
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC15911068

Molecular Formula: C15H18ClNO2

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride -

Specification

Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
IUPAC Name ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H
Standard InChI Key HSKUQAMLEUWYIU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a propanoate ester (ethyl group), an amino group, and a 1-naphthyl aromatic system. The naphthyl group introduces significant steric bulk and π-electron density, influencing both reactivity and interaction with biological targets. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₁₈ClNO₂
Molecular Weight279.76 g/mol
SMILES NotationCCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl
InChIKeyHSKUQAMLEUWYIU-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves sequential reactions to construct the propanoate backbone and introduce substituents. A generalized approach includes:

  • Knoevenagel Condensation: Formation of the α,β-unsaturated ester using 1-naphthaldehyde and a malonic acid derivative.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., using stannous chloride) to introduce the amino group .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A related synthesis for ethyl 3-(3-aminophenyl)propanoate demonstrates the utility of stannous chloride in simultaneous reduction and esterification, suggesting potential parallels in optimizing this compound’s synthesis .

Challenges and Optimization

The steric hindrance from the 1-naphthyl group complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times. Purification via recrystallization or chromatography is critical to achieving high purity (>97%) .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparing this compound to analogues highlights the impact of aromatic substituents:

CompoundAryl GroupKey Biological PropertySource
Ethyl 3-amino-3-(4-nitrophenyl)propanoate4-NitrophenylNitro group enhances redox activity
Ethyl 3-(3-aminophenyl)propanoate HCl3-AminophenylIncreased solubility in aqueous media
Ethyl 3-amino-3-(pyridin-4-yl)propanoatePyridin-4-ylHydrogen bonding with nucleic acids

The 1-naphthyl group in the target compound confers superior lipophilicity, enhancing blood-brain barrier permeability compared to phenyl or pyridyl analogues.

Pharmacokinetic Considerations

  • Lipophilicity: LogP values (predicted) for the naphthyl derivative are higher than nitro- or aminophenyl variants, favoring tissue penetration .

  • Metabolic Stability: The naphthyl moiety resists oxidative metabolism, potentially extending half-life in vivo.

Research Applications and Future Directions

Current Uses

  • Reference Standard: Purity-certified batches (≥97%) are employed in analytical method validation .

  • Medicinal Chemistry: Scaffold for designing kinase inhibitors or antipsychotic agents.

Emerging Opportunities

  • Nanoparticle Functionalization: Surface modification of drug delivery systems via ester linkages.

  • Photodynamic Therapy: Exploration of naphthyl-based photosensitizers.

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